molecular formula C10H18Cl3N3 B2452486 N2-Cyclopentylpyridine-2,5-diamine trihydrochloride CAS No. 1707584-11-9

N2-Cyclopentylpyridine-2,5-diamine trihydrochloride

Cat. No.: B2452486
CAS No.: 1707584-11-9
M. Wt: 286.63
InChI Key: URFYOWSRJQJGQO-UHFFFAOYSA-N
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Description

N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.629 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a pyridine ring, which is further substituted with two amine groups at the 2 and 5 positions. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentylpyridine-2,5-diamine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with pyridine-2,5-dicarboxylic acid, followed by reduction and subsequent treatment with hydrochloric acid to yield the trihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopentylpyridine-2,5-diamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydrogenated compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N2-Cyclopentylpyridine-2,5-diamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Cyclopentylpyridine-2,5-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N2-Cyclohexylpyridine-2,5-diamine trihydrochloride
  • N2-Cyclopropylpyridine-2,5-diamine trihydrochloride
  • N2-Cyclobutylpyridine-2,5-diamine trihydrochloride

Uniqueness

N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2-N-cyclopentylpyridine-2,5-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9;;;/h5-7,9H,1-4,11H2,(H,12,13);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFYOWSRJQJGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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